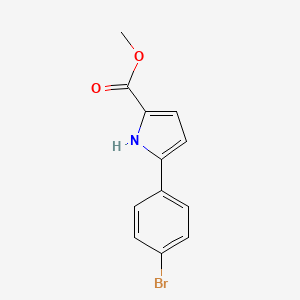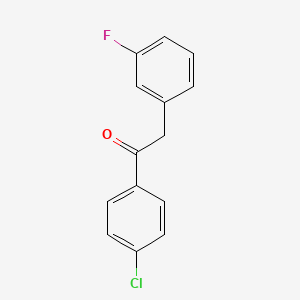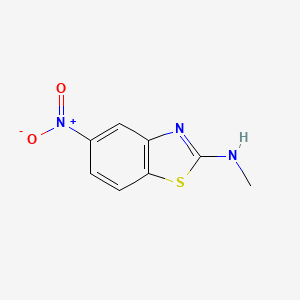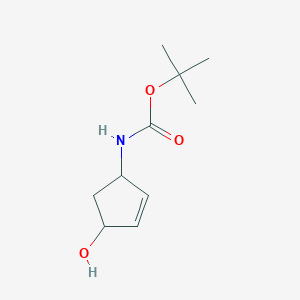
(3R)-N-benzylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-benzylpyrrolidin-3-amine: is a chiral amine compound with a pyrrolidine ring substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-N-benzylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the PhenylMethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a phenylmethyl group. This can be done using reagents such as benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the phenylmethyl group.
Reduction: Reduction reactions can occur, especially at the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxide derivatives or hydroxylated compounds.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Compounds with various functional groups replacing the phenylmethyl group.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical studies.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-N-benzylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
3-PyrrolidinaMine, N-(phenylMethyl)-, (3S): The enantiomer of the compound with similar properties but different stereochemistry.
N-Benzylpyrrolidine: A compound with a similar structure but lacking the chiral center.
N-Methylpyrrolidine: A compound with a methyl group instead of a phenylmethyl group.
Uniqueness:
- The (3R) configuration of 3-PyrrolidinaMine, N-(phenylMethyl)- imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
- The presence of the phenylmethyl group enhances its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(3R)-N-benzylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m1/s1 |
InChI Key |
NFLXIAUKMQBTMN-LLVKDONJSA-N |
SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)









![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)



